1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3N3O3 and a molecular weight of 237.14 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 5-nitro-2-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-Amino-2-(trifluoromethoxy)phenyl)hydrazine.
Scientific Research Applications
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitro and hydrazine functional groups. These interactions can modulate biochemical pathways and physiological processes, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Nitro-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(5-Nitro-2-methoxyphenyl)hydrazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(5-Nitro-2-chlorophenyl)hydrazine: Contains a chloro group instead of a trifluoromethoxy group.
1-(5-Nitro-2-(trifluoromethyl)phenyl)hydrazine: Features a trifluoromethyl group instead of a trifluoromethoxy group. The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric properties, making it distinct from its analogs.
Properties
Molecular Formula |
C7H6F3N3O3 |
---|---|
Molecular Weight |
237.14 g/mol |
IUPAC Name |
[5-nitro-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O3/c8-7(9,10)16-6-2-1-4(13(14)15)3-5(6)12-11/h1-3,12H,11H2 |
InChI Key |
ZFAZKAWHFQFAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)OC(F)(F)F |
Origin of Product |
United States |
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